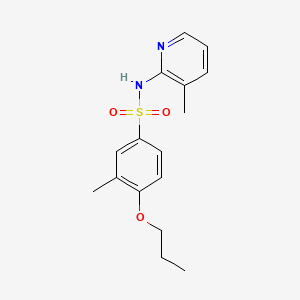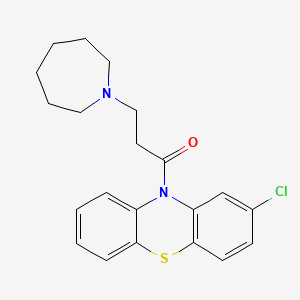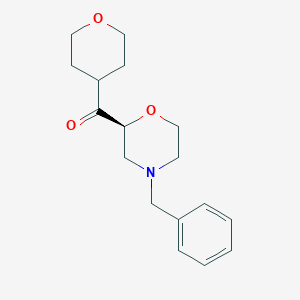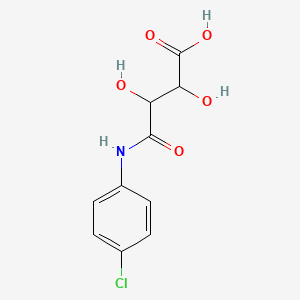
3-methyl-N-(3-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(3-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a propoxy group and a pyridinyl group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Preparation of 3-methyl-2-pyridinylamine: This intermediate can be synthesized through the reaction of 3-methylpyridine with ammonia under high pressure and temperature.
Formation of 4-propoxybenzenesulfonyl chloride: This intermediate is prepared by reacting 4-propoxybenzenesulfonic acid with thionyl chloride.
Coupling Reaction: The final step involves the reaction of 3-methyl-2-pyridinylamine with 4-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
3-methyl-N-(3-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonamide group.
Substitution: Substituted derivatives where the sulfonamide group is replaced by other functional groups.
科学的研究の応用
3-methyl-N-(3-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-methyl-N-(3-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or receptor binding. The pyridinyl group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-methyl-N-(3-pyridinyl)benzenesulfonamide
- 3-methyl-N-(2-pyridinyl)benzenesulfonamide
- 4-methyl-N-pyridin-3-ylmethyl-benzenesulfonamide
Uniqueness
3-methyl-N-(3-methyl-2-pyridinyl)-4-propoxybenzenesulfonamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity
特性
分子式 |
C16H20N2O3S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
3-methyl-N-(3-methylpyridin-2-yl)-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-4-10-21-15-8-7-14(11-13(15)3)22(19,20)18-16-12(2)6-5-9-17-16/h5-9,11H,4,10H2,1-3H3,(H,17,18) |
InChIキー |
PRKZEMGXOZVZOH-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine](/img/structure/B13367363.png)
![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether](/img/structure/B13367369.png)

![2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole](/img/structure/B13367383.png)

![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B13367408.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13367410.png)
![6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367413.png)
![6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367418.png)

![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B13367422.png)

![N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B13367434.png)
